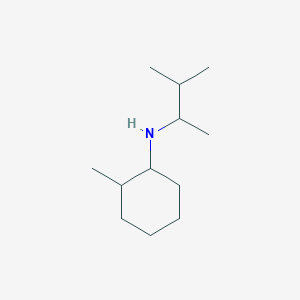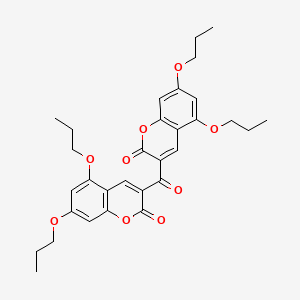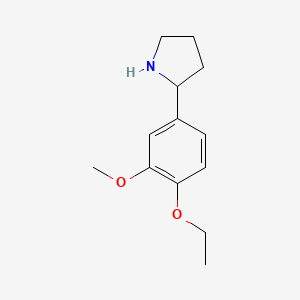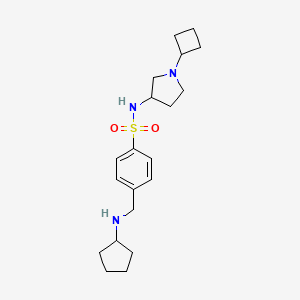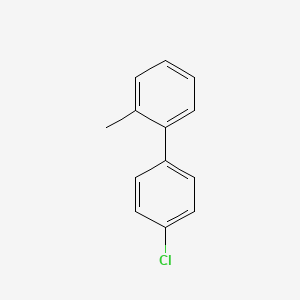
3-Chloro-2,2-dimethylpropyl 4-chlorobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2,2-dimethylpropyl 4-chlorobutanoate is an organic compound with the molecular formula C9H16Cl2O2 It is a chlorinated ester, characterized by the presence of both chloro and ester functional groups
準備方法
Synthetic Routes and Reaction Conditions
-
Esterification Reaction: : The synthesis of 3-Chloro-2,2-dimethylpropyl 4-chlorobutanoate typically involves the esterification of 3-chloro-2,2-dimethylpropanol with 4-chlorobutyric acid. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid.
Reaction Conditions: The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion. The mixture is then purified by distillation or recrystallization.
-
Industrial Production Methods: : On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. Catalysts and solvents are optimized to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions
-
Substitution Reactions: : The chloro groups in 3-Chloro-2,2-dimethylpropyl 4-chlorobutanoate can undergo nucleophilic substitution reactions. Common nucleophiles include hydroxide ions, amines, and thiols.
Reagents and Conditions: These reactions typically require a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. Elevated temperatures may be necessary to increase the reaction rate.
-
Hydrolysis: : The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and carboxylic acid.
Reagents and Conditions: Acidic hydrolysis uses dilute hydrochloric acid, while basic hydrolysis employs sodium hydroxide. The reaction is usually carried out at elevated temperatures.
Major Products
Substitution Reactions: Depending on the nucleophile, products can include 3-hydroxy-2,2-dimethylpropyl 4-chlorobutanoate or 3-chloro-2,2-dimethylpropyl 4-hydroxybutanoate.
Hydrolysis: The major products are 3-chloro-2,2-dimethylpropanol and 4-chlorobutyric acid.
科学的研究の応用
3-Chloro-2,2-dimethylpropyl 4-chlorobutanoate has several applications in scientific research:
-
Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying esterification and substitution reactions.
-
Biology: : This compound can be used in the development of biochemical assays to study enzyme activity, particularly esterases and lipases.
-
Medicine: : Research into its potential as a prodrug is ongoing. The ester linkage can be hydrolyzed in vivo to release active pharmaceutical ingredients.
-
Industry: : It is used in the manufacture of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-Chloro-2,2-dimethylpropyl 4-chlorobutanoate depends on its application:
-
Enzymatic Hydrolysis: : In biological systems, esterases catalyze the hydrolysis of the ester bond, releasing 3-chloro-2,2-dimethylpropanol and 4-chlorobutyric acid. These products can then participate in further biochemical pathways.
-
Nucleophilic Substitution: : The chloro groups can be displaced by nucleophiles, leading to the formation of new compounds with different functional groups.
類似化合物との比較
3-Chloro-2,2-dimethylpropyl 4-chlorobutanoate can be compared with other chlorinated esters:
-
3-Chloro-2,2-dimethylpropyl acetate: : This compound has a similar structure but with an acetate group instead of a chlorobutanoate. It is less reactive in nucleophilic substitution reactions due to the absence of the additional chloro group.
-
4-Chlorobutyl acetate: : This ester lacks the 3-chloro-2,2-dimethylpropyl moiety, making it less sterically hindered and more susceptible to hydrolysis.
-
2-Chloroethyl 4-chlorobutanoate: : This compound has a simpler structure and is more reactive in substitution reactions due to the presence of a primary chloro group.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject for scientific research and industrial processes.
特性
CAS番号 |
244006-16-4 |
|---|---|
分子式 |
C9H16Cl2O2 |
分子量 |
227.12 g/mol |
IUPAC名 |
(3-chloro-2,2-dimethylpropyl) 4-chlorobutanoate |
InChI |
InChI=1S/C9H16Cl2O2/c1-9(2,6-11)7-13-8(12)4-3-5-10/h3-7H2,1-2H3 |
InChIキー |
PZYUSKUELFHWEH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(COC(=O)CCCCl)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-3-iodo-1-methyl-pyrrolo[2,3-c]pyridine](/img/structure/B12090728.png)
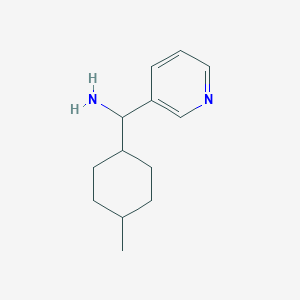


![1-[2-[[2-(2-aminoethoxy)acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12090748.png)
![6-bromo-3-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12090752.png)

